molecular formula C11H9F3N4O B15054804 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide

5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B15054804
M. Wt: 270.21 g/mol
InChI Key: QUXUMRVWDQQQTG-UHFFFAOYSA-N
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Description

5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family This compound is characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl ring, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9F3N4O

Molecular Weight

270.21 g/mol

IUPAC Name

5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)6-1-3-7(4-2-6)18-9(15)8(5-17-18)10(16)19/h1-5H,15H2,(H2,16,19)

InChI Key

QUXUMRVWDQQQTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=C(C=N2)C(=O)N)N

Origin of Product

United States

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